Product packaging for 1,2-Oxathiepane, 2-oxide(Cat. No.:CAS No. 62296-05-3)

1,2-Oxathiepane, 2-oxide

Cat. No.: B14534646
CAS No.: 62296-05-3
M. Wt: 134.20 g/mol
InChI Key: CMYIZOLSMKIVGI-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Sulfoxide (B87167) and Oxathiacycle Heterocyclic Chemistry

1,2-Oxathiepane, 2-oxide belongs to the broad class of organic molecules known as heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring. wikipedia.orguou.ac.inbritannica.com Specifically, it is a seven-membered heterocycle incorporating both an oxygen and a sulfur atom. numberanalytics.com Such structures are of significant interest in the field of heterocyclic chemistry. numberanalytics.com

The molecule is further classified as an oxathiacycle, denoting the presence of oxygen and sulfur in the ring, and more precisely, a cyclic sulfoxide. The sulfoxide group (a sulfur atom bonded to an oxygen atom) is a key functional group that imparts specific chemical properties. nih.gov Saturated heterocycles like this compound generally behave similarly to their open-chain counterparts, though their cyclic nature can introduce modified steric profiles. wikipedia.org The study of such heterocycles is a fundamental part of organic chemistry, exploring their synthesis, properties, and applications. wikipedia.orguou.ac.in Cyclic sulfoxides, along with related sulfones, have been investigated as inhibitors of certain enzymes, highlighting the relevance of this functional group within a heterocyclic framework. nih.gov

Historical Development and Early Research on Seven-Membered Sulfur-Oxygen Heterocycles

The study of seven-membered heterocycles containing oxygen and sulfur is a more specialized area within chemistry. researchgate.netnih.gov Historically, these compounds were considered a lesser-known group of heterocyclic systems. researchgate.net A comprehensive text on the chemistry of seven-membered heterocycles with oxygen and sulfur was published in 1972, indicating that foundational research in this area was being consolidated during that period. nih.gov

Early synthetic methods for cyclic sulfinate esters, also known as sultines, were often not very adaptable for creating a variety of ring sizes and substitution patterns. cdnsciencepub.com A significant advancement came with the development of a method involving the reaction of tert-butyl ω-hydroxyalkyl sulfoxides with reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). cdnsciencepub.com This route provided a good-to-excellent yield of sultines of various ring sizes, including the seven-membered this compound. cdnsciencepub.com A 1975 doctoral thesis detailed the use of this method to prepare a range of 5- to 8-membered ring sultines, including this compound, which was synthesized from the corresponding tert-butyl 5-hydroxypentyl sulfoxide precursor. cdnsciencepub.com At the time, this represented a significant improvement in the accessibility of these compounds, allowing for more detailed studies of their chemical and physical properties. cdnsciencepub.com

Significance of this compound as a Scaffold for Advanced Chemical Exploration

In medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure upon which various functional groups can be built to create a library of related compounds. mdpi.comlifechemicals.com Heterocyclic compounds are pervasive as scaffolds in many areas of science and technology, with a significant percentage of FDA-approved drugs containing a nitrogen heterocycle. wikipedia.orgnih.gov

While not as extensively studied as five- or six-membered rings, seven-membered heterocycles represent an important class of compounds with diverse applications. numberanalytics.com The this compound structure can be viewed as a scaffold for further chemical exploration. The synthesis method that allows for its creation also enables the preparation of substituted derivatives, which is a key feature of a useful scaffold. cdnsciencepub.com The ability to modify the ring or attach different functional groups allows chemists to systematically alter the molecule's properties. The development of general and atom-economical methods for synthesizing related cyclic structures, such as cyclic sulfoximines from sulfoxides, underscores the ongoing interest in creating three-dimensional heterocycles that can be modified for various applications. nih.gov The utility of a scaffold is determined by its accessibility through synthesis and its potential for diversification, making the established synthetic routes to this compound a crucial first step in its potential use as a foundational structure for more complex molecules. cdnsciencepub.comlifechemicals.com

Interactive Data Table: Properties of this compound

This table summarizes key physical and spectroscopic data reported for this compound. cdnsciencepub.com

PropertyValue
Molecular Formula C₅H₁₀O₂S
Calculated Molecular Weight 134.19 g/mol
Mass Spectrometry (MS) Molecular Weight found: 134
Infrared (IR) Spectroscopy 1110 cm⁻¹ (S=O stretch)
Nuclear Magnetic Resonance (NMR) 1.2-2.2 (m, 6H), 2.6-2.8 (m, 2H), 3.8-4.2 (m, 2H)
Elemental Analysis (Calculated) C 44.75%, H 7.51%, S 23.89%
Elemental Analysis (Found) C 44.84%, H 7.41%, S 23.04%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2S B14534646 1,2-Oxathiepane, 2-oxide CAS No. 62296-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62296-05-3

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

oxathiepane 2-oxide

InChI

InChI=1S/C5H10O2S/c6-8-5-3-1-2-4-7-8/h1-5H2

InChI Key

CMYIZOLSMKIVGI-UHFFFAOYSA-N

Canonical SMILES

C1CCOS(=O)CC1

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Oxathiepane, 2 Oxide and Its Structural Analogues

Chemo-, Regio-, and Stereoselective Synthesis Strategies for the 1,2-Oxathiepane, 2-oxide Core

The synthesis of the this compound core demands precise control over chemical reactivity (chemoselectivity), orientation of bond formation (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity). The inherent challenge of forming a seven-membered ring necessitates carefully designed strategies to overcome the entropic penalties associated with bringing the reactive ends of a linear precursor together.

Cyclization Approaches to the Seven-Membered Heterocyclic System

Several convergent strategies can be envisioned for the construction of the 1,2-oxathiepane ring system, primarily relying on the intramolecular cyclization of functionalized linear precursors.

Intramolecular Sulfinate Esterification: The most direct approach involves the cyclization of a ω-hydroxyalkanesulfinyl chloride or a related activated sulfinic acid derivative. This method requires the prior synthesis of 5-hydroxypentane-1-sulfinic acid. The terminal hydroxyl group can then displace a leaving group on the sulfinyl moiety (e.g., chloride) to form the seven-membered ring. This strategy is well-established for the synthesis of smaller five- and six-membered cyclic sulfinates.

Radical Cyclization: Modern photochemical and radical-based methods offer powerful tools for forming challenging ring systems. chemistryviews.orgnih.gov A plausible route involves generating a carbon-centered radical at the C5 position of a suitable pentenyl sulfinate precursor. This radical can then undergo an intramolecular homolytic substitution (SHi) at the sulfur atom to forge the C-S bond and close the ring. researchgate.net Visible-light photocatalysis, using energy transfer mechanisms, has emerged as a mild and efficient way to initiate such radical cyclizations, offering a green alternative to traditional radical initiators. chemistryviews.orgnih.gov

Ring-Closing Metathesis (RCM): While extensively used for the synthesis of sultones (cyclic sulfonate esters), RCM presents a viable, though less documented, pathway to sultines. acs.org This approach would involve an alkenyl pentenyl sulfinate precursor. The application of a Grubbs-type ruthenium catalyst could facilitate the formation of the endocyclic double bond while simultaneously constructing the seven-membered ring, which would then require selective reduction to yield the saturated this compound.

Oxidative Ring Expansion: Another potential, albeit complex, strategy is the ring expansion of a smaller, more readily available heterocycle. For instance, the oxidation of a six-membered cyclic sulfide (thiane) derivative could potentially induce rearrangement and expansion to the seven-membered 1,2-oxathiepane system, analogous to methods used to form six-membered sultones from five-membered rings. chim.it

Table 1: Comparison of Potential Cyclization Strategies for this compound

StrategyPrecursor TypeKey TransformationCommon ReagentsAdvantagesPotential Challenges
Intramolecular Esterification 5-Hydroxypentanesulfinyl chlorideNucleophilic substitutionBase (e.g., Pyridine, Et₃N)Direct, conceptually simplePrecursor synthesis, competing intermolecular reactions
Radical Cyclization Alkenyl or Halogenated SulfinateIntramolecular SHiPhotocatalyst (e.g., 4CzIPN), Bu₃SnH, AIBNMild conditions, high functional group toleranceControl of regioselectivity, potential for side reactions
Ring-Closing Metathesis Alkenyl Alkenyl SulfinateOlefin metathesisGrubbs catalystsHigh efficiency for ring closure, well-studiedRequires unsaturated precursor, subsequent reduction needed
Oxidative Ring Expansion Substituted ThianeBaeyer-Villiger type oxidation/rearrangementPeroxy acids (m-CPBA), H₂O₂Access from simpler heterocyclesLow yields, complex reaction pathways

Stereoselective Construction of Chiral this compound Stereoisomers

Introducing chirality into the this compound scaffold can be achieved by controlling the stereochemistry of both the carbon backbone and the sulfur atom, which is a stereocenter.

Substrate-Controlled Diastereoselection: The most straightforward method involves using an enantiomerically pure starting material derived from the chiral pool. For example, starting with a chiral 1,5-diol, the inherent stereocenters can direct the facial selectivity of the cyclization step, leading to a diastereomerically enriched product. The pre-existing stereochemistry influences the conformational preference of the linear precursor, favoring a transition state that leads to a specific diastereomer.

Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the linear precursor to guide the stereochemical outcome of the cyclization. After ring formation, the auxiliary is cleaved to yield the enantiomerically enriched product. This approach has been successfully applied in the asymmetric synthesis of sultones and could be adapted for sultines. acs.org

Asymmetric Catalysis: The development of catalytic asymmetric methods represents a more elegant and atom-economical approach. A chiral catalyst could be employed in the key ring-forming step. For instance, a chiral Lewis acid could catalyze an intramolecular Michael addition to an α,β-unsaturated sulfinate precursor, establishing stereocenters in the process. researchgate.net Similarly, asymmetric hydrogen-transfer reactions or catalytic additions to precursors could set the stereochemistry prior to cyclization.

Functionalization and Derivatization of the this compound Scaffold

Once the core heterocyclic system is formed, further modifications can be made to introduce diverse functional groups, enhancing molecular complexity and allowing for the synthesis of a library of analogues.

Introduction of Substituents via Carbon-Carbon and Carbon-Heteroatom Bond Formations

Functionalization can occur at various positions on the carbon backbone, with the position alpha to the sulfur atom being particularly activated.

α-Sulfinyl Carbanion Chemistry: The protons on the carbon atom adjacent to the sulfoxide (B87167) group (C7) are acidic and can be removed by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting α-sulfinyl carbanion is a potent nucleophile that can react with a wide range of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at this position with high efficiency.

C-H Functionalization: While direct C-H functionalization of the this compound ring is not well-documented, modern transition-metal-catalyzed methods for C-H activation offer potential pathways. nih.gov For example, palladium-catalyzed reactions could potentially introduce aryl or vinyl groups at specific C-H bonds, guided by the directing influence of the sulfoxide oxygen.

Synthesis from Substituted Precursors: The most reliable method for producing substituted analogues is to incorporate the desired functional groups into the linear precursor prior to the cyclization step. This avoids potential issues with selectivity on the pre-formed ring and allows for a wider range of functionalities to be incorporated.

Table 2: Examples of Derivatization via α-Sulfinyl Carbanion

Starting MaterialBaseElectrophileReagent ExampleProduct
This compoundLDAAlkyl HalideCH₃I7-Methyl-1,2-oxathiepane, 2-oxide
This compoundLDAAldehydePhCHO7-(Hydroxy(phenyl)methyl)-1,2-oxathiepane, 2-oxide
This compoundLDACarbonyl(CH₃)₂CO7-(1-Hydroxy-1-methylethyl)-1,2-oxathiepane, 2-oxide
This compoundLDADisulfidePhSSPh7-(Phenylthio)-1,2-oxathiepane, 2-oxide

Modification of the Sulfoxide Moiety: Epimerization and Oxidation State Adjustments

The sulfur atom itself is a key site for chemical modification, allowing for changes in stereochemistry and oxidation state.

Oxidation to Sulfone: The sulfoxide moiety can be readily oxidized to the corresponding sulfone (1,2-Oxathiepane, 2,2-dioxide) using a variety of oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). chim.it This conversion alters the geometry and electronic properties of the sulfur center.

Reduction to Sulfide: The sulfoxide can be reduced to the parent cyclic sulfide (1,2-oxathiepane). This is typically achieved with reducing agents such as phosphorus-based reagents or certain metal hydrides, although this transformation is generally less common than oxidation.

Epimerization at Sulfur: The sulfur atom in the sulfoxide is a stereocenter, and its configuration can often be inverted (epimerized) under thermal or acid-catalyzed conditions. This process typically proceeds through a symmetrical intermediate or a reversible ring-opening/ring-closing sequence, allowing for the conversion of one diastereomer into another, which can be useful for accessing the thermodynamically more stable isomer.

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

Applying the principles of green chemistry to the synthesis of this compound focuses on improving efficiency, reducing waste, and minimizing environmental impact. nih.gov

Catalytic Methods: Employing catalytic rather than stoichiometric reagents significantly improves atom economy. The use of photocatalysts for radical cyclizations or ruthenium catalysts for RCM are prime examples of how small amounts of a catalyst can replace large quantities of chemical reagents. chemistryviews.orgacs.org

Avoidance of Hazardous Reagents: Green synthetic routes aim to replace toxic and hazardous substances. For instance, replacing traditional tin-based radical initiators with photocatalytic methods avoids the use of toxic organotin compounds. chemistryviews.org Similarly, choosing greener solvents over chlorinated hydrocarbons can drastically reduce the environmental footprint of the synthesis.

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be approached in a manner that is not only efficient and selective but also sustainable and environmentally responsible.

Comparative Analysis of Synthetic Efficiencies and Atom Economy Across Methodologies

The synthesis of cyclic sulfinates, or sultines, is a significant area of interest in organic chemistry due to their potential applications as bioisosteres of lactones and their utility as synthetic intermediates. The efficiency and environmental impact of synthetic routes are critically evaluated using metrics such as percentage yield and atom economy. This analysis compares two distinct and modern methodologies for the synthesis of γ-sultines: a homologous Julia-Kocienski reaction and a visible-light-mediated radical cyclization.

Homologous Julia-Kocienski Reaction:

A novel synthetic pathway to access γ-sultines has been developed from the homologous Julia-Kocienski reaction, which utilizes the reaction of epoxides with specific sulfones. nih.govresearchgate.net This method provides direct access to the γ-sultine framework. The reaction proceeds via the formation of a γ-alkoxysulfone intermediate. Depending on the reaction conditions and the nature of the sulfone's leaving group, this intermediate can be guided toward the formation of either γ-sultones or γ-sultines, showcasing the versatility of the approach. nih.gov

Visible-Light-Mediated Radical Cyclization:

A more recent advancement involves a visible-light-initiated, energy-transfer-enabled radical cyclization to construct polycyclic γ-sultine derivatives. researchgate.netnih.gov This photoredox-catalyzed method allows for the synthesis of complex, benzo-fused γ-sultine frameworks under mild reaction conditions. The reaction typically involves the cyclization of starting materials like benzo-fused homoallylic tosylates using sodium fluoroalkanesulfinates, which act as sources for both the fluoromethyl groups and sulfur dioxide. researchgate.net This methodology is noted for its good functional group compatibility and excellent diastereoselectivity. nih.gov

Comparative Data on Synthetic Efficiency:

The efficiency of a chemical reaction is often primarily assessed by its yield—the amount of desired product obtained. The two methodologies for γ-sultine synthesis show variable yields depending on the specific substrates and conditions used.

MethodologyTypical Starting MaterialsCatalyst/ReagentsConditionsReported Yield
Homologous Julia-Kocienski Reaction Epoxides, Julia-Kocienski SulfonesLithium amide base (e.g., LiHMDS)Anhydrous solvent (e.g., THF), low temperatureModerate to Good
Visible-Light Radical Cyclization Benzo-fused homoallylic tosylates, Sodium fluoroalkanesulfinatesPhotoredox catalyst (e.g., Acridinium-based)Organic solvent, Visible light irradiation (e.g., blue LEDs)49–95% researchgate.net

Comparative Analysis of Atom Economy:

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. wordpress.com A higher atom economy signifies a more sustainable process with less waste generation.

For the Homologous Julia-Kocienski reaction , a representative transformation involves the reaction of an epoxide with a tetrazolyl sulfone. In the process leading to sultines, byproducts are generated from the sulfone moiety.

In contrast, the Visible-Light Radical Cyclization is designed as a cascade reaction. For a representative reaction between a homoallylic tosylate and a sodium sulfinate, the atoms from the sulfinate are incorporated into the product, but the tosyl group and the sodium cation become byproducts.

A theoretical comparison of the atom economy for representative reactions highlights the differences between the two approaches.

MethodologyReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Homologous Julia-Kocienski Reaction Styrene Oxide + Phenyl tetrazolyl methyl sulfone4-phenyl-1,2-oxathiolane 2-oxide1-phenyl-1H-tetrazole, SO₂~49%
Visible-Light Radical Cyclization A representative homoallylic tosylate + Sodium trifluoromethanesulfinateA trifluoromethylated polycyclic γ-sultineSodium p-toluenesulfonate~65%

Note: The atom economy calculations are estimations based on representative starting materials for each reaction type, as specific examples for identical products are not available for a direct comparison.

Reactivity and Mechanistic Investigations of 1,2 Oxathiepane, 2 Oxide Transformations

Ring-Opening Reactions of the 1,2-Oxathiepane, 2-oxide Heterocycle

The seven-membered ring of this compound is expected to be susceptible to ring-opening reactions through various mechanisms, driven by the release of ring strain and the inherent reactivity of the sulfoxide (B87167) functional group.

Nucleophilic Ring-Opening: Strong nucleophiles are anticipated to attack one of the carbon atoms adjacent to the oxygen or sulfur atom, leading to the cleavage of a C-O or C-S bond. The regioselectivity of this attack would be influenced by steric hindrance and the electronic nature of any substituents on the ring. In an SN2-type mechanism, the nucleophile would attack the least sterically hindered carbon, resulting in inversion of stereochemistry at that center.

Electrophilic Ring-Opening: In the presence of a strong acid, the sulfoxide oxygen can be protonated, enhancing the leaving group ability of the sulfoxide moiety. This activation would facilitate a nucleophilic attack on an adjacent carbon. Alternatively, an electrophile could interact with the sulfur atom, leading to ring cleavage. The mechanism of acid-catalyzed ring-opening of epoxides, which are analogous three-membered rings, often involves the formation of a more stable carbocationic intermediate at the more substituted carbon, suggesting that in an unsymmetrical this compound, the attack would favor the more substituted carbon. libretexts.orglibretexts.orgkhanacademy.org

A general representation of these mechanisms is provided in the table below, extrapolated from the known reactivity of smaller ring systems like epoxides.

Mechanism Reagents Description
Nucleophilic Ring-Opening (Basic/Neutral Conditions) Strong Nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides)Direct SN2 attack of the nucleophile on a ring carbon, leading to cleavage of a C-O or C-S bond. The attack typically occurs at the least sterically hindered position.
Electrophilic Ring-Opening (Acidic Conditions) Strong Acids (e.g., HBr, H2SO4) followed by a nucleophileProtonation of the sulfoxide oxygen activates the ring. The subsequent nucleophilic attack may proceed through an SN1 or SN2 pathway, depending on the stability of the potential carbocationic intermediates.

Solvolysis: In a suitable solvent that can also act as a nucleophile (e.g., water, alcohols), this compound could undergo solvolysis, particularly under acidic or basic catalysis. The mechanism would be similar to the nucleophilic and electrophilic ring-opening pathways described above, with the solvent molecule serving as the nucleophile.

Catalytic Ring Scission: Various metal catalysts could potentially mediate the ring-opening of this compound. For instance, Lewis acids could coordinate to the sulfoxide oxygen, activating the ring for nucleophilic attack. Transition metal catalysts are also known to facilitate a variety of transformations involving heterocyclic compounds. While specific examples for this compound are not available, studies on other heterocyclic systems, such as oxetanes, have shown that catalysts like In(OTf)₃ can promote intramolecular ring-opening and cyclization reactions. nih.gov

Oxidation and Reduction Chemistry of the Sulfoxide Functionality

The sulfoxide group in this compound is a key site for redox reactions, allowing for its conversion to either a sulfide or a sulfone.

The reduction of the sulfoxide in this compound would yield the corresponding 1,2-Oxathiepane. A variety of reducing agents are known to effect this transformation. The stereochemistry of the resulting sulfide would depend on the reducing agent and the reaction conditions. If the sulfur atom in the starting sulfoxide is a stereocenter, the reduction can lead to a single enantiomer or a racemic mixture of the sulfide. The stereoselectivity of such reductions is an active area of research in organic chemistry. For related systems, reagents like dimethylsulfide borane (BMS) have been used for the regioselective reduction of dihydrophosphinine 1-oxides. researchgate.netmdpi.com

Oxidation of the sulfoxide functionality in this compound would lead to the formation of 1,2-Oxathiepane, 2,2-dioxide, a cyclic sulfone. A range of oxidizing agents can be employed for this purpose, with common choices including hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. organic-chemistry.orgresearchgate.net The choice of oxidant and reaction conditions would be crucial to prevent undesired side reactions.

The resulting sulfone would exhibit its own characteristic reactivity. For example, the protons on the carbon atoms alpha to the sulfonyl group would be acidic and could be removed by a base, allowing for further functionalization at these positions.

The following table summarizes common reagents for the oxidation and reduction of sulfoxides.

Transformation Product Typical Reagents
Reduction 1,2-OxathiepaneDimethylsulfide borane (BMS), LiAlH₄, DIBAL-H
Oxidation 1,2-Oxathiepane, 2,2-dioxideH₂O₂, m-CPBA, KMnO₄, Oxone

Rearrangement Reactions Involving the this compound Framework

The this compound framework could potentially undergo various rearrangement reactions, driven by factors such as ring strain, the presence of functional groups, and reaction conditions. While no specific rearrangements of this particular heterocycle are documented, analogous structures undergo well-known transformations. For example, the Mislow-Evans rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic sulfoxides. If this compound were to contain an appropriately positioned double bond, a similar rearrangement could be envisioned.

Another possibility is a Pummerer-type rearrangement if the sulfoxide is treated with an activating agent like acetic anhydride. This would involve the conversion of the sulfoxide to an electrophilic species that could then be trapped by a nucleophile, leading to a rearranged product.

Cycloaddition Reactions and Pericyclic Processes with this compound as a Dienophile or Dipolarophile

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. While this compound itself does not possess a typical diene or dienophile structure, it could potentially participate in such reactions under certain conditions or as a precursor to a reactive species.

As a Precursor to a Reactive Intermediate:

As mentioned in the thermal rearrangements section, heating this compound could generate a sulfene intermediate. Sulfenes are known to be reactive in [2+2], [3+2], and [4+2] cycloaddition reactions chimia.ch. For example, a thermally generated sulfene can be intercepted by an electron-poor alkene in a cycloaddition process to form a five-membered ring chimia.ch. Therefore, this compound could serve as a precursor for a reactive species that participates in cycloadditions.

As a Dienophile or Dipolarophile:

For this compound to act directly as a dienophile in a Diels-Alder reaction, it would require the presence of unsaturation within the ring, which is not the case in the parent compound. However, derivatives with endocyclic or exocyclic double bonds could potentially act as dienophiles. The reactivity in such cases would be influenced by the electronic nature of the sulfinate group.

In 1,3-dipolar cycloadditions, the molecule could react with a 1,3-dipole. The S=O bond could potentially act as a dipolarophile, although this is less common. More likely, unsaturated derivatives of this compound could participate as dipolarophiles. The synthesis of bicyclic sultones via [3+2] cycloaddition reactions of nitrile oxides with α,β-unsaturated γ-sultones has been reported, suggesting that unsaturated cyclic sulfinates could be viable substrates acs.org.

Reaction Type Role of this compound Required Conditions/Modifications Analogous Reactions
Diels-AlderPrecursor to reactive species (sulfene)Thermal activationCycloaddition of thermally generated sulfenes chimia.ch
1,3-Dipolar CycloadditionDipolarophile (as an unsaturated derivative)Introduction of a C=C bond in the ringCycloadditions of α,β-unsaturated sultams and sultones researchgate.net

This table outlines the potential involvement of this compound in cycloaddition reactions.

Transition Metal-Catalyzed Transformations and Activation of this compound

Transition metal catalysis offers a wide range of possibilities for the functionalization of heterocyclic compounds. For this compound, transition metal catalysts could be employed to activate C-H bonds, promote cross-coupling reactions, or facilitate ring-opening and rearrangements.

C-H Activation:

Transition metal catalysts, such as those based on rhodium, palladium, or iridium, are known to catalyze the direct functionalization of C-H bonds. In this compound, the sulfinate group could act as a directing group to guide the metal catalyst to a specific C-H bond, allowing for selective functionalization, such as arylation, alkylation, or olefination rsc.org.

Cross-Coupling Reactions:

Sulfinates can serve as versatile coupling partners in transition metal-catalyzed cross-coupling reactions researchgate.net. For example, palladium-catalyzed reactions of sulfinates with aryl halides can form sulfones. It is conceivable that this compound could undergo a ring-opening cross-coupling reaction, where a carbon-sulfur bond is cleaved and a new carbon-carbon or carbon-heteroatom bond is formed.

Ring-Opening and Rearrangements:

Transition metal catalysts can also promote ring-opening reactions of strained or reactive heterocycles. While 1,2-oxathiepane is a seven-membered ring and thus not highly strained, specific catalysts might induce ring-opening followed by further transformations. For instance, a metal catalyst could insert into the S-O or a C-S bond, leading to a metallacyclic intermediate that could then undergo various reactions.

Catalyst Type Potential Transformation Mechanism Relevant Field
Palladium, RhodiumC-H FunctionalizationDirected C-H activationSynthesis of complex organic molecules nih.gov
Palladium, NickelCross-Coupling ReactionsOxidative addition, Reductive eliminationCarbon-sulfur and carbon-carbon bond formation mdpi.comresearchgate.net
Various Transition MetalsRing-Opening PolymerizationCoordination-insertionPolymer chemistry

This table provides an overview of potential transition metal-catalyzed transformations for this compound.

Advanced Spectroscopic and X Ray Crystallographic Elucidation of 1,2 Oxathiepane, 2 Oxide Conformational Dynamics

Conformational Analysis of the Seven-Membered Ring System in Solution and Solid State

The seven-membered ring of 1,2-Oxathiepane, 2-oxide is expected to be flexible, existing in a variety of conformations in equilibrium. rsc.org The conformational analysis of such rings is complex due to the numerous possible arrangements. chemistrysteps.comyoutube.com The primary conformations for similar seven-membered rings are typically chair and boat forms, along with various twist-chair and twist-boat intermediates. rsc.org The presence of the sulfinate group introduces additional complexity due to the stereochemistry at the sulfur atom and the orientation of the S=O bond (axial or equatorial).

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Inversion Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes in molecules. nih.govnih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes like ring inversion.

For this compound, temperature-dependent ¹H and ¹³C NMR spectra would be expected to show broadening and coalescence of signals as the rate of conformational interconversion becomes comparable to the NMR timescale. acs.orgnycu.edu.tw At low temperatures, where the exchange is slow, distinct signals for the different conformations (e.g., axial and equatorial protons) would be observed. As the temperature increases, these signals would broaden, merge into a single broad peak at the coalescence temperature, and then sharpen to a time-averaged signal at higher temperatures.

The energy barrier (ΔG‡) for the ring inversion can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites. While specific data for this compound is not available, studies on related heterocyclic systems provide insight into the expected range for these barriers. For instance, dynamic NMR studies on pyrazino-containing sultines have revealed activation free energies for boat-to-boat inversions in the range of 14.1 to over 17.1 kcal/mol. nih.govacs.org

Table 1: Predicted DNMR Parameters for this compound Ring Inversion

ParameterPredicted Value/Observation
Coalescence Temperature (Tc)Dependent on the specific protons being observed and the magnetic field strength.
Free Energy of Activation (ΔG‡)Expected to be in a similar range to other seven-membered heterocycles containing sulfur.
Predominant ConformerThe equilibrium between different chair and boat forms would be determined by the relative energies, influenced by steric and electronic factors.

X-ray Diffraction Crystallography for Solid-State Conformations and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. libretexts.orgcarnegiescience.edu A crystal structure of this compound would definitively establish the preferred conformation in the crystalline phase. It would also reveal details about intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the crystal packing.

For seven-membered rings, the solid-state conformation is often one of the low-energy forms predicted by computational methods, such as a twist-chair or chair conformation. rsc.org In the absence of experimental data for this compound, the structures of related seven-membered heterocycles, like benzothiazepines, have been elucidated by X-ray diffraction, confirming puckered ring conformations. rsc.org

Table 2: Expected Crystallographic Data for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Provides the size and shape of the repeating unit in the crystal.
Bond Lengths (S-O, S=O, C-S, C-O, C-C)Would provide insight into the electronic nature of the bonds.
Bond AnglesWould reveal any strain in the seven-membered ring.
Torsional AnglesWould define the precise conformation of the ring (e.g., chair, boat, twist).
Intermolecular InteractionsWould show how molecules are arranged in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Group Frequencies and Conformational Preferences

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.comprocess-instruments-inc.com These spectra can be used to identify characteristic functional groups and can also be sensitive to conformational changes. vscht.cz

For this compound, the most prominent vibrational band would be the S=O stretching frequency, which is typically strong in the IR spectrum and appears in the region of 1100-1160 cm⁻¹. The exact position of this band can be influenced by the conformation of the ring and the orientation of the S=O group (axial vs. equatorial). The C-O and C-S stretching vibrations would also give rise to characteristic bands.

Raman spectroscopy would be particularly useful for observing vibrations of the C-C and S-O single bonds, which are often weak in the IR spectrum. process-instruments-inc.com By comparing the experimental spectra with those calculated for different conformations using computational methods, it may be possible to infer the predominant conformation in a given state (solid, liquid, or solution).

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
S=O stretch1100 - 1160StrongModerate
C-O stretch1000 - 1250StrongWeak
C-S stretch600 - 800ModerateStrong
CH₂ scissoring1440 - 1480ModerateModerate
CH₂ rocking/twisting720 - 1300ModerateModerate

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion, providing detailed information about its structure and fragmentation pathways.

For this compound, HRMS would confirm the molecular formula (C₅H₁₀O₂S). The fragmentation of cyclic sulfinates in the mass spectrometer is expected to involve the loss of SO₂ as a primary pathway, a common fragmentation for sultines. acs.orgacs.org Other potential fragmentation pathways could include ring-opening followed by cleavage of the carbon chain. Analysis of the fragmentation pattern can provide valuable structural information and help to distinguish it from isomers.

Table 4: Predicted Fragmentation Pathways for this compound in Mass Spectrometry

Precursor Ion (m/z)Fragmentation PathwayNeutral LossProduct Ion (m/z)
[M]⁺Loss of sulfur dioxideSO₂[C₅H₁₀]⁺
[M]⁺Ring cleavageVarious small molecules (e.g., C₂H₄)Various fragment ions

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral this compound Enantiomers

If this compound is substituted to create a chiral center, or if the inherent chirality of a specific conformer could be isolated, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for determining its absolute configuration. rsc.orgresearchgate.netacs.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral sulfinate, the electronic transitions associated with the S=O chromophore would give rise to characteristic CD signals (Cotton effects). rsc.org The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and can also be used to determine the absolute configuration.

Theoretical calculations of the CD and ORD spectra for the different enantiomers of a chiral this compound derivative could be compared with the experimental spectra to unambiguously assign the absolute configuration. rsc.orgacs.org

Table 5: Expected Chiroptical Properties for a Chiral this compound Derivative

TechniqueExpected ObservationInformation Obtained
Circular Dichroism (CD)Cotton effects in the UV region corresponding to electronic transitions of the sulfinate chromophore.Determination of absolute configuration by comparing experimental and calculated spectra.
Optical Rotatory Dispersion (ORD)A plain or anomalous dispersion curve, related to the CD spectrum.Confirmation of absolute configuration.

Computational and Theoretical Investigations of 1,2 Oxathiepane, 2 Oxide Electronic Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide a detailed picture of the electron distribution, the nature of the chemical bonds, and the molecular orbitals of 1,2-oxathiepane, 2-oxide.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground state properties of medium-sized organic molecules. DFT calculations would be employed to locate the minimum energy conformations of this compound. For the analogous six-membered ring, 1,2-oxathiane 2-oxide, experimental studies have shown a strong preference for a chair conformation with the S=O group in an axial position to minimize unfavorable steric and electronic interactions cdnsciencepub.com. The seven-membered ring of this compound is expected to be more flexible, likely existing in a variety of twist-chair and boat-like conformations.

DFT calculations, using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), would be used to optimize the geometries of these various conformers and calculate their relative energies. The calculations would likely predict that the lowest energy conformers also position the polar S=O group in a way that minimizes dipole-dipole interactions and steric hindrance within the flexible seven-membered ring.

Table 1: Predicted Geometrical Parameters for a Hypothetical Low-Energy Conformer of this compound from DFT Calculations

ParameterPredicted Value
S=O Bond Length~1.48 Å
S–O Bond Length~1.65 Å
C–S Bond Length~1.82 Å
O–S–C Bond Angle~95°
O=S–O Bond Angle~108°
C–S–O Bond Angle~105°

Note: These are representative values based on calculations of similar cyclic sulfinates.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide a higher level of theory for benchmarking and for calculating specific electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) would offer more accurate calculations of electron correlation effects, which can be important for describing the electronic structure of the sulfur-oxygen bonds.

These high-level ab initio calculations would be used to refine the geometries and relative energies of the conformers predicted by DFT. Furthermore, they are crucial for accurately predicting properties such as dipole moments, polarizabilities, and the energies of molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity.

Conformational Landscapes and Energy Profiles through Molecular Dynamics Simulations

While quantum chemical calculations can identify stable conformers, Molecular Dynamics (MD) simulations are employed to explore the full conformational landscape and the dynamics of interconversion between different conformers over time. MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion, providing insight into the flexibility and accessible shapes of the this compound ring.

An MD simulation would reveal the pathways and energy barriers for transitions between different twist-chair and boat conformers. This information is critical for understanding how the molecule's shape might change in different environments and how its conformation could influence its reactivity. The results would likely show that the seven-membered ring of this compound has a more complex and lower-barrier conformational landscape compared to its six-membered counterpart.

Theoretical Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can then be used to aid in the identification and characterization of the molecule experimentally.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometries of the different conformers, a Boltzmann-averaged set of chemical shifts can be predicted that accounts for the conformational flexibility of the molecule. These predictions are crucial for interpreting experimental NMR spectra and for assigning signals to specific protons and carbons within the this compound structure.

Similarly, the calculation of the harmonic vibrational frequencies through DFT provides a predicted infrared (IR) spectrum. These calculations can identify the characteristic stretching frequencies for the S=O and S-O bonds, which are key functional groups in the molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C3~20-30
C4~20-30
C5~25-35
C6~50-60
C7~65-75

Note: These are estimated ranges based on known chemical shift data for analogous cyclic sulfinates and general substituent effects.

Computational Modeling of Reaction Mechanisms, Transition States, and Activation Energies

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. smu.edursc.org For this compound, this would involve modeling its reactions, such as hydrolysis, oxidation, or thermal decomposition.

By mapping the potential energy surface for a given reaction, the structures of the transition states can be located, and the corresponding activation energies can be calculated. This information provides a quantitative measure of the reaction's feasibility and rate.

For multi-step reactions, computational modeling can identify the rate-determining step by comparing the activation energies of all the individual steps. The transition state with the highest energy relative to the reactants will correspond to the bottleneck of the reaction.

Furthermore, these computational approaches can explain and predict the selectivity of reactions (e.g., regioselectivity or stereoselectivity). By comparing the activation energies of competing reaction pathways leading to different products, the favored pathway and, therefore, the major product can be predicted. This would be particularly relevant for reactions involving the stereogenic sulfur center in this compound.

Solvation Effects on Reaction Pathways and Equilibria

The chemical behavior of this compound, a seven-membered cyclic sulfinate, is significantly influenced by its surrounding solvent environment. Computational studies, often employing continuum solvation models or explicit solvent molecules, provide valuable insights into how solvents modulate its reaction pathways and equilibria. The polar sulfinyl group (S=O) is a key determinant of these interactions, capable of forming hydrogen bonds and engaging in dipole-dipole interactions with solvent molecules.

The choice of solvent can dramatically alter the rate and outcome of reactions involving this compound. In polar protic solvents, such as water or alcohols, the sulfinyl oxygen can act as a hydrogen bond acceptor, while the sulfur atom may interact with the solvent's nucleophilic sites. These interactions can stabilize transition states, thereby accelerating reactions like hydrolysis or alcoholysis. Conversely, in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the stabilization of charged intermediates or transition states occurs primarily through dipole-dipole interactions. Nonpolar solvents, on the other hand, are less likely to solvate polar species effectively, which can lead to slower reaction rates or favor alternative, less polar reaction pathways.

Theoretical calculations can quantify these effects by determining the free energy of solvation for reactants, transition states, and products. The difference in solvation energies between these states can then be used to predict the effect of the solvent on the reaction's activation energy and equilibrium constant. For instance, if a transition state is more stabilized by a particular solvent than the reactants, the activation energy will be lowered, and the reaction rate will increase.

To illustrate the profound impact of the solvent environment on the reactivity of this compound, the following interactive data table outlines the anticipated qualitative effects of different solvent types on a hypothetical nucleophilic substitution reaction at the sulfur center.

Interactive Data Table: Predicted Solvent Effects on a Hypothetical Nucleophilic Substitution of this compound

Solvent TypeDielectric Constant (ε)Predominant Interaction with S=OEffect on Transition State StabilizationPredicted Effect on Reaction Rate
Nonpolar (e.g., Hexane)~2van der Waals forcesMinimalSignificant decrease
Aprotic Polar (e.g., Acetone)~21Dipole-dipoleModerateModerate increase
Protic Polar (e.g., Ethanol)~25Hydrogen bondingStrongSignificant increase
Protic Polar (e.g., Water)~80Strong hydrogen bondingVery StrongHighest increase

This table presents a qualitative prediction based on general principles of solvent effects on reactions involving polar functional groups.

Non-Covalent Interactions and Supramolecular Assembly Involving this compound

Beyond its covalent chemistry, this compound is capable of engaging in a variety of non-covalent interactions that can lead to the formation of ordered supramolecular assemblies. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in determining the solid-state structure and material properties of this compound. The key structural features enabling these interactions are the polar S=O group, the flexible seven-membered ring, and the presence of lone pairs on both the oxygen and sulfur atoms.

One of the most significant non-covalent interactions involving the sulfinyl group is the chalcogen bond . This is an attractive interaction between the electrophilic region on the sulfur atom (a σ-hole) and a nucleophilic region on another molecule, such as a lone pair on a nitrogen, oxygen, or another sulfur atom. The strength and directionality of these bonds can guide the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional networks.

In addition to chalcogen bonding, hydrogen bonds can play a pivotal role, especially in the presence of suitable donor molecules. The sulfinyl oxygen, with its partial negative charge, is an effective hydrogen bond acceptor. In co-crystals with hydrogen bond donors, intricate networks can be formed, influencing properties such as melting point and solubility.

Computational methods, particularly Density Functional Theory (DFT) with dispersion corrections, are instrumental in studying these weak interactions. These calculations can predict the geometry and interaction energies of dimers and larger clusters of this compound, providing a theoretical basis for understanding its supramolecular behavior.

The following table summarizes the key non-covalent interactions that are theoretically possible for this compound and their potential impact on its supramolecular assembly.

Data Table: Potential Non-Covalent Interactions and Their Role in the Supramolecular Assembly of this compound

Interaction TypeDonor/Acceptor Sites on this compoundTypical Interaction Energy (kJ/mol)Role in Supramolecular Assembly
Chalcogen BondingSulfur atom (σ-hole) as acceptor5 - 20Directional control of crystal packing
Hydrogen BondingSulfinyl oxygen as acceptor10 - 40Formation of co-crystals and hydrates
Dipole-Dipole InteractionsS=O dipole5 - 20Stabilization of crystal lattice
van der Waals ForcesEntire molecule2 - 10Overall molecular packing and cohesion

Note: The interaction energies are approximate and can vary depending on the specific molecular environment.

Applications of 1,2 Oxathiepane, 2 Oxide in Synthetic Organic Chemistry and Materials Science

Utilization of 1,2-Oxathiepane, 2,2-dioxide as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The application of chiral, non-racemic compounds is crucial in modern chemistry, particularly in the pharmaceutical industry where enantiomers of a drug can have vastly different biological activities. wikipedia.orgsigmaaldrich.com A common strategy to control stereochemistry is the use of a chiral auxiliary—a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgwilliams.edu

While the synthesis of chiral sultones is an established field of research, the use of the sultone framework itself as a chiral auxiliary or as a ligand for asymmetric catalysis is not a widely documented application. acs.orgresearchgate.net Research has predominantly focused on methods to prepare enantiomerically pure sultones, often by employing other well-known chiral auxiliaries to direct their formation. researchgate.netresearchgate.net For instance, auxiliary-controlled asymmetric synthesis of γ-sultones has been achieved with high diastereomeric and enantiomeric excess. researchgate.net

However, the potential for a chiral 1,2-oxathiepane, 2,2-dioxide to act as a chiral directing group can be inferred. Sulfur-containing heterocycles are known to be effective chiral auxiliaries. scielo.org.mx The rigid, cyclic structure of a chiral ε-sultone, bearing substituents at specific stereocenters, could provide the necessary steric environment to control the facial selectivity of reactions on an attached substrate. After the desired transformation, the sultone auxiliary could be cleaved and potentially recovered. Similarly, the sulfonyl oxygen atoms could act as coordination sites for metal catalysts, suggesting a potential, though unexplored, role as chiral ligands in asymmetric metal catalysis. nih.gov

Method for Asymmetric Sultone SynthesisCatalyst/AuxiliaryKey TransformationStereoselectivityReference
Rh-catalyzed C-H InsertionChiral Rhodium CatalystsIntramolecular C-H insertion of a diazo sulfonateHigh enantioselectivity acs.org
Auxiliary-Controlled Allylation1,2:5,6-di-O-isopropylidene-α-D-allofuranoseα-allylation of a chiral sulfonate followed by cyclizationde, ee ≥ 98% researchgate.net
[3+2] Cycloaddition(DHQ)₂PYRAsymmetric [3+2] cycloaddition of an olefin and a sulfonyl chlorideModerate to good yields and enantioselectivity acs.org

1,2-Oxathiepane, 2,2-dioxide as a Key Building Block for the Synthesis of Complex Heterocyclic Systems

The primary utility of sultones in organic synthesis is their function as versatile building blocks. nih.govchim.it The strained C-O bond in the 1,2-oxathiepane, 2,2-dioxide ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. This reaction cleanly and efficiently generates a linear five-carbon chain with a terminal sulfonate group at one end and the nucleophile's functionality at the other. This bifunctional intermediate is a valuable synthon for constructing more complex molecules, including other heterocyclic systems. researchgate.net

A wide array of nucleophiles can be employed for this purpose:

Nitrogen Nucleophiles: Reaction with amines or ammonia (B1221849) opens the ring to produce aminosulfonic acids or their derivatives. These intermediates can be precursors for the synthesis of nitrogen-containing heterocycles such as lactams or cyclic sulfamates (sultams). organic-chemistry.orgresearchgate.netmdpi.com

Oxygen Nucleophiles: Alcohols and alkoxides react to form ether-sulfonates. If the nucleophile is a diol or contains another reactive site, subsequent intramolecular reactions can lead to the formation of oxygen-containing heterocycles like cyclic ethers or lactones. ijmphs.comnih.govresearchgate.net

Carbon Nucleophiles: Organometallic reagents or stabilized carbanions can attack the sultone, forming a new C-C bond and yielding a product that can be elaborated into various carbocyclic or heterocyclic frameworks.

Furthermore, unsaturated derivatives of sultones can participate in cycloaddition reactions, such as Diels-Alder or [3+2] dipolar cycloadditions, providing rapid access to complex polycyclic and heterocyclic structures containing the sulfonate moiety. acs.orgresearchgate.net

Nucleophile TypeExampleRing-Opened ProductPotential Subsequent Heterocycle
Nitrogen Primary Amine (R-NH₂)N-substituted 5-aminopentane-1-sulfonic acidPyrrolidines, Piperidines, Lactams
Oxygen Methoxide (CH₃O⁻)5-methoxypentane-1-sulfonateTetrahydropyrans
Carbon Malonate Ester Anion6,6-dicarboxyhexane-1-sulfonateSubstituted Cyclohexanones
Sulfur Thiolate (RS⁻)5-(alkylthio)pentane-1-sulfonateThiepanes

Incorporation of 1,2-Oxathiepane, 2,2-dioxide into Novel Polymeric Architectures and Functional Materials

The introduction of sulfonate groups into polymer chains is a powerful method for modifying material properties. 1,2-Oxathiepane, 2,2-dioxide serves as a key reagent for this purpose through two main strategies: polymer functionalization and ring-opening polymerization.

Polymer Functionalization: Polymers containing nucleophilic side chains (e.g., hydroxyl groups in polyvinyl alcohol or amine groups in polyethyleneimine) can be modified by reaction with 1,2-oxathiepane, 2,2-dioxide. This process, known as sulfoalkylation, grafts a pentane (B18724) sulfonate side chain onto the polymer backbone. njchm.com This modification can dramatically alter the polymer's properties.

Ring-Opening Polymerization (ROP): Analogous to the well-known ROP of cyclic esters like ε-caprolactone, ε-sultones have the potential to undergo ring-opening polymerization to form poly(alkane sulfonate)s. nih.govscilit.com This process would yield a polyester-like backbone where the ester linkage is replaced by a sulfonate ester. Such polymers are an interesting, though not extensively studied, class of materials. The polymerization could be initiated by various catalysts, including organic acids or metal alkoxides, which are known to be effective for the ROP of ε-caprolactone. nih.govnitech.ac.jpresearchgate.net

PropertyEffect of Sulfonate Group IncorporationApplication ExampleReference
Solubility Increases hydrophilicity and water solubility.Water-soluble polymers, hydrogels. acs.org
Ionic Conductivity Creates ion-exchange sites, facilitating ion transport.Proton exchange membranes for fuel cells, battery electrolytes. njchm.com
Biocompatibility The sulfonate group can mimic heparin, reducing protein fouling and blood coagulation.Anticoagulant coatings for medical devices. mdpi.com
Adhesion Enhances adhesion to polar surfaces.Adhesives, surface primers. njchm.com

Design and Synthesis of Chemo-sensors or Responsive Materials Based on the 1,2-Oxathiepane, 2,2-dioxide Framework

While there are no direct reports of chemosensors built from the 1,2-oxathiepane, 2,2-dioxide framework itself, its utility as a sulfoalkylating agent allows it to be a key building block in the synthesis of such materials. The introduction of sulfonate groups is a common strategy in the design of functional molecules like fluorescent probes and stimuli-responsive polymers. core.ac.uk

Chemosensors: For many fluorescent dyes and sensor molecules, poor water solubility limits their application in biological or environmental systems. By reacting a nucleophilic site on a dye molecule with 1,2-oxathiepane, 2,2-dioxide, a highly polar sulfonate group can be attached. acs.orgnih.gov This enhances water solubility without necessarily quenching the fluorescence. oup.comacs.org The sulfonate group can also act as a binding site for certain metal cations, potentially modulating the electronic properties of the dye and leading to a change in color or fluorescence upon ion binding. nih.gov

Responsive Materials: Polymers containing sulfonic acid groups (the protonated form of sulfonates) are often pH-responsive. patsnap.comnih.gov At high pH, the sulfonate groups are deprotonated and negatively charged, leading to electrostatic repulsion between chains and causing the polymer to swell or dissolve in water. At low pH, protonation neutralizes the charge, reducing repulsion and causing the polymer to collapse or precipitate. nih.govresearchgate.net This behavior can be harnessed to create "smart" materials for applications like drug delivery, where a drug is released in the acidic environment of a tumor or specific cellular compartment. nih.gov 1,2-Oxathiepane, 2,2-dioxide provides a straightforward route to incorporate the necessary pH-sensitive sulfonic acid functionality into a polymer backbone.

Development of Advanced Synthetic Methodologies Employing 1,2-Oxathiepane, 2,2-dioxide as a Specialized Reagent

The primary role of 1,2-oxathiepane, 2,2-dioxide as a specialized reagent is to act as a sulfopentylating agent . This reaction involves the nucleophilic opening of the sultone ring to introduce a -(CH₂)₅-SO₃⁻ moiety onto the nucleophile. acs.orgresearchgate.net This transformation is valuable for synthesizing a wide range of sulfonated organic molecules, which have applications as detergents, dyes, ion-exchange resins, and pharmaceuticals. njchm.com

The development of advanced synthetic methodologies is often focused on the efficient and selective synthesis of the sultone ring itself, as its availability is key to its application. Modern methods have moved beyond classical distillations of hydroxysulfonic acids. nih.gov These advanced strategies provide access to a wider range of substituted and functionalized sultones. acs.orgnih.gov

Synthetic Methodology for SultonesDescriptionKey FeaturesReference
Ring-Closing Metathesis (RCM) An olefin metathesis reaction that cyclizes a diene-containing sulfonate ester.High functional group tolerance; powerful for forming various ring sizes. researchgate.net
Palladium-Catalyzed Intramolecular Coupling Pd-catalyzed cyclization of an aryl or vinyl halide with a tethered sulfonate.Effective for synthesizing aryl-fused sultones. acs.orgnih.gov
Rhodium-Catalyzed C-H Insertion An intramolecular reaction where a rhodium carbene inserts into a C-H bond to form the ring.Allows for the formation of C-C bonds under mild conditions. acs.org
[3+3] Annulation N-heterocyclic carbene (NHC) catalyzed reaction of α,β-unsaturated sulfonyl fluorides with enals.Enantioselective approach to δ-sultones. nih.gov

Once prepared, the 1,2-oxathiepane, 2,2-dioxide can be used in various sulfoalkylation reactions. For example, its reaction with imidazole (B134444) yields a zwitterionic product, a class of compounds known as sulfobetaines, which are used as detergents and in biological buffers. Its reaction with phenols or alcohols can be used to synthesize anionic surfactants.

Future Directions and Emerging Research Avenues for 1,2 Oxathiepane, 2 Oxide Chemistry

Exploration of Unprecedented Reactivity Patterns and Synthetic Transformations

The unique seven-membered ring structure of 1,2-Oxathiepane, 2-oxide is anticipated to impart distinct reactivity compared to its more studied homologues. Future research should focus on systematically investigating its behavior in a variety of chemical transformations. Key areas for exploration include:

Ring-Opening Reactions: A systematic study of nucleophilic and electrophilic ring-opening reactions would be foundational. Understanding how the larger ring size influences regioselectivity and stereoselectivity is crucial. A comparative analysis with 5- and 6-membered cyclic sulfites would provide valuable insights into the impact of ring strain and conformation on reactivity.

Oxidation and Reduction: Investigating the oxidation of the sulfite (B76179) to the corresponding sulfate (B86663) (1,2-Oxathiepane, 2,2-dioxide) and the reduction to the parent heterocycle would establish fundamental transformations. The stability and properties of these derivatives would also be of significant interest.

Thermal and Photochemical Stability: The thermal and photochemical stability of this compound is an open question. Studies in this area could reveal novel rearrangement or fragmentation pathways, potentially leading to the synthesis of unique molecular architectures.

A summary of potential reactivity studies is presented in Table 1.

Reaction TypeKey Research QuestionsPotential Outcomes
Nucleophilic Ring-OpeningHow does the regioselectivity of nucleophilic attack compare to smaller ring analogues?Access to novel functionalized sulfates.
Electrophilic Ring-OpeningCan Lewis acids or other electrophiles activate the ring for subsequent transformations?Development of new synthetic methodologies.
OxidationWhat are the most efficient methods for oxidation to the corresponding sulfate?Synthesis of ε-sultones with potential applications.
ReductionCan the sulfite be selectively reduced to the parent 1,2-oxathiepane?Access to a new class of sulfur-containing heterocycles.
Thermal DecompositionWhat are the decomposition products and mechanisms?Potential for generating novel reactive intermediates.

Advancements in Sustainable and Economical Synthesis of this compound

The development of green and cost-effective synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the discovery of sustainable methods for the preparation of this compound. Potential strategies include:

Catalytic Cyclization: Exploring transition-metal-catalyzed or organocatalyzed cyclization reactions of suitable diol precursors with sulfur-based reagents would be a primary focus. The use of earth-abundant metal catalysts would be particularly advantageous.

Bio-based Feedstocks: Investigating the synthesis of this compound from renewable starting materials would align with the principles of green chemistry. This could involve the transformation of biomass-derived diols.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.

Table 2 outlines potential sustainable synthetic approaches.

Synthetic ApproachKey FeaturesPotential Advantages
Catalytic CyclizationUse of catalysts to promote the formation of the heterocyclic ring.Higher efficiency, lower waste, and milder reaction conditions.
Bio-based FeedstocksUtilization of renewable starting materials.Reduced environmental impact and dependence on fossil fuels.
Flow ChemistryPerforming reactions in a continuous flow reactor.Improved safety, scalability, and process control.

Integration of this compound into Novel Advanced Functional Materials with Tunable Properties

The incorporation of the this compound moiety into polymers and other materials could lead to the development of advanced functional materials with unique properties. Research in this area could explore:

Polymer Chemistry: The ring-opening polymerization of this compound could yield novel polysulfates with potentially interesting thermal, mechanical, and biodegradable properties. The resulting polymers could find applications as electrolytes, coatings, or biomedical materials.

Functional Monomers: Derivatives of this compound bearing polymerizable groups could be synthesized and copolymerized with other monomers to create materials with tailored properties.

Surface Modification: The reactivity of the cyclic sulfite could be exploited for the chemical modification of surfaces, imparting new functionalities such as hydrophilicity or biocompatibility.

Interdisciplinary Research Initiatives Leveraging the Unique Structural Features of this compound

The unique structural and electronic properties of this compound could be leveraged in interdisciplinary research projects. Collaboration with scientists in other fields will be key to unlocking its full potential.

Medicinal Chemistry: The compound and its derivatives could be screened for biological activity. The seven-membered ring may offer a unique scaffold for the design of new therapeutic agents.

Computational Chemistry: Theoretical studies could provide valuable insights into the conformation, electronic structure, and reactivity of this compound, guiding experimental work.

Materials Science: Collaboration with materials scientists will be crucial for the development and characterization of new materials incorporating this heterocyclic unit.

Addressing Current Challenges and Identifying New Opportunities in this compound Research

The primary challenge in the study of this compound is the current lack of fundamental knowledge. Overcoming this will require a concerted effort to develop reliable synthetic methods and to thoroughly characterize the compound's basic properties and reactivity.

Current Challenges:

Limited Synthetic Accessibility: The lack of established, high-yielding synthetic routes hinders further investigation.

Scarcity of Spectroscopic and Structural Data: Detailed characterization of the molecule's structure and properties is currently unavailable.

Unknown Reactivity Profile: A systematic understanding of its chemical behavior is needed.

New Opportunities:

Fundamental Chemical Research: The study of this compound offers a chance to explore fundamental aspects of heterocyclic chemistry.

Development of Novel Materials: The unique structure of this compound presents an opportunity to create new polymers and functional materials.

Potential Biological Applications: The exploration of its bioactivity could lead to the discovery of new drug candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.